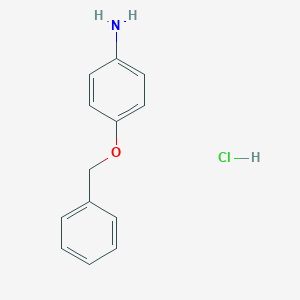
4-Benzyloxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxyaniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a brownish crystalline powder that is slightly soluble in water and sparingly soluble in methanol . This compound is used in various chemical synthesis studies and has significant applications in scientific research .
Preparation Methods
The synthesis of 4-Benzyloxyaniline hydrochloride involves several steps:
Benzyloxy Reaction: The process begins with 4-nitrophenol as the raw material, which undergoes a benzyloxy reaction to produce 4-benzyloxy nitrobenzene.
Reduction Reaction: The 4-benzyloxy nitrobenzene is then subjected to a reduction reaction to form 4-benzyloxyaniline.
Salification Reaction: Finally, the 4-benzyloxyaniline undergoes a salification reaction to yield this compound.
The industrial production of this compound follows similar steps but is optimized for higher yields and efficiency. The conditions typically involve the use of ethanol, water, and catalysts such as tetrabutylammonium bromide and ammonium chloride .
Chemical Reactions Analysis
4-Benzyloxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 4-benzyloxyaniline, as mentioned in the preparation methods.
Substitution: The compound can undergo substitution reactions, where the benzyloxy group can be replaced with other functional groups.
Common reagents used in these reactions include ethanol, water, hydrochloric acid, and catalysts like tetrabutylammonium bromide . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-Benzyloxyaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyloxyaniline hydrochloride involves its incorporation into desired molecules during chemical synthesis, allowing for the formation of new chemical bonds and complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
4-Benzyloxyaniline hydrochloride can be compared with other similar compounds such as:
4-Benzyloxyaniline: This compound is similar in structure but lacks the hydrochloride group.
4-Aminophenyl benzyl ether: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical properties and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51388-20-6 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
hydron;4-phenylmethoxyaniline;chloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
InChI Key |
KQBDLOVXZHOAJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl |
Canonical SMILES |
[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-] |
Key on ui other cas no. |
51388-20-6 |
Pictograms |
Irritant |
Synonyms |
4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


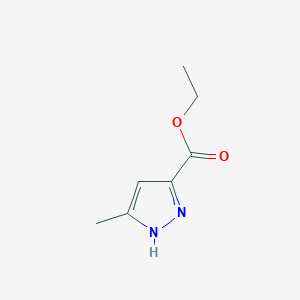
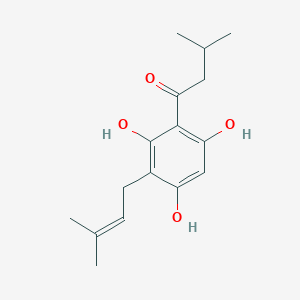
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

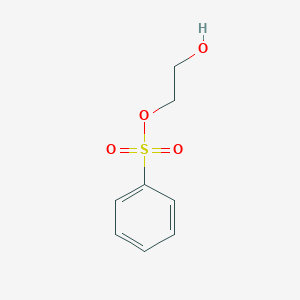

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)


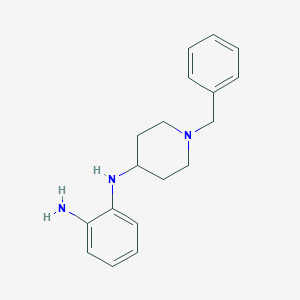
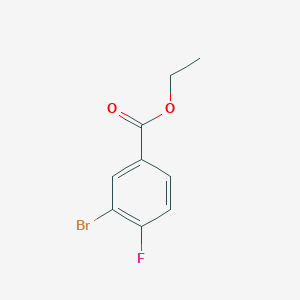
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

